7-chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one
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Overview
Description
7-chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that contains a chlorine atom at the 7th position and a ketone group at the 2nd position within a naphthyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-chloropyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired naphthyridinone compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with adjustments for scale, efficiency, and cost-effectiveness. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Naphthyridine derivatives with additional oxygen functionalities.
Reduction: 7-chloro-3,4-dihydro-1,6-naphthyridin-2-ol.
Substitution: Various substituted naphthyridinone derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
7-chloro-1,6-naphthyridin-2(1H)-one: Lacks the dihydro functionality.
3,4-dihydro-1,6-naphthyridin-2(1H)-one: Lacks the chlorine atom.
7-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one: Contains a bromine atom instead of chlorine.
Uniqueness
7-chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one is unique due to the presence of both the chlorine atom and the dihydro functionality, which can influence its reactivity and biological activity. This combination of features makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-chloro-3,4-dihydro-1H-1,6-naphthyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-7-3-6-5(4-10-7)1-2-8(12)11-6/h3-4H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTAEHLSVPYVKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=NC=C21)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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